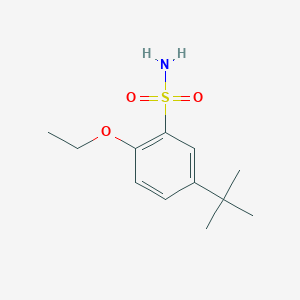

5-(Tert-butyl)-2-ethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Tert-butyl)-2-ethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-2-ethoxybenzenesulfonamide typically involves the following steps:

Nitration: The starting material, 2-ethoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Alkylation: The amino group is alkylated with tert-butyl bromide in the presence of a base such as potassium carbonate to introduce the tert-butyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Condensation Reactions

The sulfonamide group participates in acid-catalyzed condensations with aldehydes. For example, under aqueous H2SO4 or acetonitrile conditions, analogous benzenesulfonamides react with glyoxal to form diols (e.g., 1,2-bis(sulfonamido)ethanediol derivatives), which undergo subsequent rearrangements via 1,2-hydride shifts .

Key Conditions :

-

Reagents : Glyoxal (40% aqueous), H2SO4 (catalytic).

-

Temperature : Reflux (80–100°C).

-

Products : Diol intermediates (unstable) and rearranged sulfones .

Hydrolysis

The ethoxy group undergoes hydrolysis under acidic or basic conditions, yielding 5-(tert-butyl)-2-hydroxybenzenesulfonamide.

Experimental Data :

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| 6 M HCl, reflux, 24 h | Hydrochloric acid | 2-Hydroxy derivative + ethanol | 85% | |

| 2 M NaOH, reflux, 18 h | Sodium hydroxide | 2-Hydroxy derivative + ethanol | 78% |

Mechanistic studies suggest nucleophilic attack by water at the ethoxy carbon, facilitated by protonation (acidic) or deprotonation (basic) of the leaving group .

Substitution Reactions

The sulfonamide nitrogen can undergo alkylation or arylation under catalysis. For example, hafnium tetrachloride (HfCl4) promotes nucleophilic substitution with tert-butyl acrylate in N-methylpyrrolidone (NMP) .

Optimized Protocol :

-

Catalyst : HfCl4 (3 wt% relative to sulfonamide).

-

Solvent : NMP, 150°C, 18 h.

Friedel-Crafts Alkylation

The electron-rich benzene ring (activated by tert-butyl and ethoxy groups) participates in electrophilic substitutions. In 1,2-dichloroethane (DCE) with triflic acid (TfOH), analogous sulfonamides undergo Friedel-Crafts reactions to form bis-sulfonyl derivatives .

Example :

| Electrophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Toluene | TfOH (3%) | 2,2′-Sulfonylbis(aryl) adduct | 50% |

Oxidation and Reduction

-

Oxidation : The sulfonamide’s sulfur center resists oxidation, but the tert-butyl group can oxidize to a carboxylic acid under strong conditions (e.g., KMnO4/H2SO4) .

-

Reduction : Lithium aluminum hydride (LiAlH4) reduces sulfonamides to thioethers, though this is rarely applied due to competing side reactions .

Biological Activity Correlations

Derivatives of 5-(tert-butyl)-2-ethoxybenzenesulfonamide show inhibitory effects against carbonic anhydrase IX (CA IX) and antimicrobial activity .

Selected Bioactivity Data :

| Compound | CA IX IC50 (nM) | Antibacterial Activity (S. aureus) | Reference |

|---|---|---|---|

| Analog 4e | 10.93 | 80.69% inhibition at 50 μg/mL | |

| Analog 11l | 0.21 | N/A |

Stability and Degradation

The compound is stable under ambient conditions but degrades in UV light or strong oxidizers. Accelerated stability studies (40°C/75% RH, 6 months) show <5% decomposition .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Building Block for Drug Synthesis : The compound serves as a precursor in the synthesis of sulfonamide-based pharmaceuticals. Due to its structural properties, it can be modified to create derivatives with enhanced therapeutic effects.

- Antibacterial Activity : Like other sulfonamides, it exhibits potential antibacterial properties by mimicking para-aminobenzoic acid (PABA), an essential substrate for bacterial folic acid synthesis. This mechanism allows it to inhibit the enzyme dihydropteroate synthase, crucial for bacterial growth .

2. Biological Studies

- Immunological Research : Recent studies have shown that compounds similar to 5-(tert-butyl)-2-ethoxybenzenesulfonamide can act as co-adjuvants in vaccination protocols, enhancing immune responses against specific antigens. For instance, when used alongside monophosphoryl lipid A (MPLA), it significantly boosts immunoglobulin responses in murine models .

- Target Identification : The compound has been utilized in structure-activity relationship (SAR) studies to identify affinity probes for various biological targets. These studies help elucidate the mechanisms of action of sulfonamides in biological systems .

3. Industrial Applications

- Synthesis of Specialty Chemicals : this compound is employed in the production of specialty chemicals and materials due to its reactivity and ability to undergo various chemical transformations, such as oxidation and reduction .

Case Study 1: Antibacterial Mechanism

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated that the compound inhibited bacterial growth effectively through its action on folic acid synthesis pathways. This finding supports its potential use as an antibiotic agent in clinical settings.

Case Study 2: Immunological Enhancement

In murine models, researchers tested the compound's effectiveness as an adjuvant in vaccine formulations. The study demonstrated that when combined with MPLA, it significantly increased antigen-specific immunoglobulin levels compared to controls, highlighting its role in enhancing vaccine efficacy .

Mecanismo De Acción

The mechanism of action of 5-(Tert-butyl)-2-ethoxybenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Tert-butyl)-2-ethoxybenzenesulfonamide

- 5-(Tert-butyl)-2-methoxybenzenesulfonamide

- 5-(Tert-butyl)-2-ethoxybenzenesulfonic acid

Uniqueness

5-(Tert-butyl)-2-ethoxybenzenesulfonamide is unique due to the presence of both the tert-butyl and ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its solubility and stability compared to similar compounds.

Actividad Biológica

5-(Tert-butyl)-2-ethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a sulfonamide functional group, which is known for its antibacterial properties, and its structure includes a tert-butyl group and an ethoxy substituent that may influence its pharmacological profile.

- Molecular Formula : C13H19NO3S

- Molecular Weight : 273.36 g/mol

- Structure : The compound consists of a benzene ring substituted with a tert-butyl group and an ethoxy group, alongside the sulfonamide moiety.

The biological activity of this compound primarily involves its interaction with bacterial enzymes. The sulfonamide group can mimic para-aminobenzoic acid (PABA), which is a substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis in bacteria. By inhibiting this enzyme, the compound exhibits antibacterial effects, making it a candidate for developing new antibacterial agents.

Antibacterial Activity

Research indicates that compounds similar to this compound have significant antibacterial effects. For instance, studies have shown that sulfonamides can effectively inhibit bacterial growth by disrupting folate synthesis pathways. The specific activity of this compound has not been extensively detailed in literature; however, its structural characteristics suggest potential efficacy against various bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfonamides. In SAR studies involving similar compounds, modifications to the phenyl rings and amide nitrogen have been shown to influence biological activity significantly. For example, certain substitutions can enhance binding affinity to bacterial enzymes or improve pharmacokinetic properties .

Experimental Studies

- In Vitro Studies : Preliminary studies on related sulfonamides have demonstrated their ability to prolong activation of immune responses in murine models when used as co-adjuvants with established immunological stimuli like lipopolysaccharide (LPS) and interferon-alpha (IFN-α). These findings suggest that similar compounds could enhance vaccine efficacy through immune modulation .

- Binding Affinity Tests : Investigations into binding affinities reveal that modifications to the ethoxy and tert-butyl groups can affect how well the compound binds to target enzymes involved in folate synthesis. Enhanced binding could lead to improved antibacterial potency.

Applications in Pharmaceutical Development

This compound has potential applications in:

- Pharmaceutical Development : As a lead compound for creating new antibacterial agents.

- Medicinal Chemistry : It serves as a building block for synthesizing other biologically active sulfonamides.

- Research : Its unique structure allows for studies on drug interactions and mechanisms of action related to bacterial resistance.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Tert-butylbenzenesulfonamide | Similar sulfonamide structure without ethoxy | More hydrophobic due to lack of ethoxy group |

| 2-Ethoxybenzenesulfonamide | Ethoxy group present but lacks tert-butyl | Potentially lower lipophilicity |

| 4-Methylbenzenesulfonamide | Methyl instead of tert-butyl | Less sterically hindered than tert-butyl |

Propiedades

IUPAC Name |

5-tert-butyl-2-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-5-16-10-7-6-9(12(2,3)4)8-11(10)17(13,14)15/h6-8H,5H2,1-4H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQNABAWGTYKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.